Cas no 2770554-42-0 ((9H-fluoren-9-yl)methyl N-(6-ethynylpyridin-3-yl)carbamate)

(9H-フルオレン-9-イル)メチル N-(6-エチニルピリジン-3-イル)カルバメートは、有機合成化学において重要な保護基およびリンカーとして利用される化合物です。特に、フルオレニルメトキシカルボニル(Fmoc)基とエチニル基を有するため、固相ペプチド合成やクリックケミストリーに応用可能です。Fmoc基は塩基条件下で選択的に脱保護できる特性を持ち、エチニル基はアジド化合物との[3+2]環化付加反応(CuAAC)により安定なトリアゾール構造を形成します。この二つの官能基を併せ持つことから、高分子材料の修飾やバイオコンジュゲート化学における多様な分子設計が可能となります。また、ピリジン環の存在により、求電子試薬との反応性も期待されます。

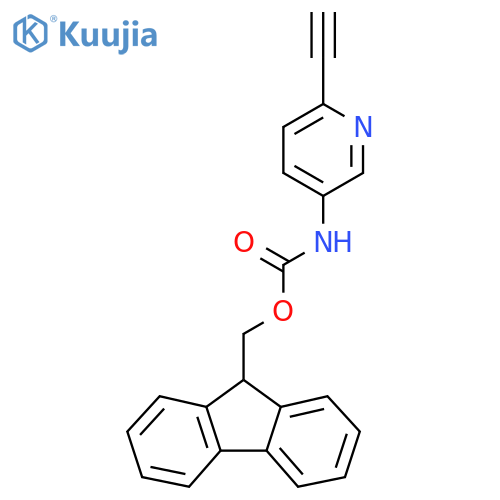

2770554-42-0 structure

商品名:(9H-fluoren-9-yl)methyl N-(6-ethynylpyridin-3-yl)carbamate

(9H-fluoren-9-yl)methyl N-(6-ethynylpyridin-3-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- (9H-fluoren-9-yl)methyl N-(6-ethynylpyridin-3-yl)carbamate

- 2770554-42-0

- EN300-37396789

-

- インチ: 1S/C22H16N2O2/c1-2-15-11-12-16(13-23-15)24-22(25)26-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h1,3-13,21H,14H2,(H,24,25)

- InChIKey: ZCUKWIPSYVSPNI-UHFFFAOYSA-N

- ほほえんだ: O(C(NC1C=NC(C#C)=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 340.121177757g/mol

- どういたいしつりょう: 340.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 26

- 回転可能化学結合数: 5

- 複雑さ: 532

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.8

(9H-fluoren-9-yl)methyl N-(6-ethynylpyridin-3-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37396789-0.25g |

(9H-fluoren-9-yl)methyl N-(6-ethynylpyridin-3-yl)carbamate |

2770554-42-0 | 0.25g |

$893.0 | 2023-07-06 | ||

| Enamine | EN300-37396789-0.5g |

(9H-fluoren-9-yl)methyl N-(6-ethynylpyridin-3-yl)carbamate |

2770554-42-0 | 0.5g |

$933.0 | 2023-07-06 | ||

| Enamine | EN300-37396789-10.0g |

(9H-fluoren-9-yl)methyl N-(6-ethynylpyridin-3-yl)carbamate |

2770554-42-0 | 10.0g |

$4176.0 | 2023-07-06 | ||

| Enamine | EN300-37396789-0.1g |

(9H-fluoren-9-yl)methyl N-(6-ethynylpyridin-3-yl)carbamate |

2770554-42-0 | 0.1g |

$855.0 | 2023-07-06 | ||

| Enamine | EN300-37396789-5.0g |

(9H-fluoren-9-yl)methyl N-(6-ethynylpyridin-3-yl)carbamate |

2770554-42-0 | 5.0g |

$2816.0 | 2023-07-06 | ||

| Enamine | EN300-37396789-1.0g |

(9H-fluoren-9-yl)methyl N-(6-ethynylpyridin-3-yl)carbamate |

2770554-42-0 | 1.0g |

$971.0 | 2023-07-06 | ||

| Enamine | EN300-37396789-0.05g |

(9H-fluoren-9-yl)methyl N-(6-ethynylpyridin-3-yl)carbamate |

2770554-42-0 | 0.05g |

$816.0 | 2023-07-06 | ||

| Enamine | EN300-37396789-2.5g |

(9H-fluoren-9-yl)methyl N-(6-ethynylpyridin-3-yl)carbamate |

2770554-42-0 | 2.5g |

$1903.0 | 2023-07-06 |

(9H-fluoren-9-yl)methyl N-(6-ethynylpyridin-3-yl)carbamate 関連文献

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

2770554-42-0 ((9H-fluoren-9-yl)methyl N-(6-ethynylpyridin-3-yl)carbamate) 関連製品

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量